N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine, commonly known as EBDB, is a psychoactive substance that belongs to the family of phenethylamines. EBDB has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However, in the scientific community, EBDB has been researched for its potential therapeutic applications and its mechanism of action.
Wirkmechanismus
EBDB acts as a selective serotonin and dopamine reuptake inhibitor (SSDRI), which means that it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the activation of the associated receptors, leading to the release of neurotransmitters and subsequent effects on behavior and mood.
Biochemical and physiological effects:
EBDB has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, enhanced social interaction, and decreased immobility in the forced swim test, which is a measure of antidepressant activity. EBDB has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EBDB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. EBDB is also stable and has a long shelf life. However, its use in laboratory experiments is limited by its psychoactive effects, which can confound results. Additionally, the effects of EBDB on humans are not well understood, which limits its translation to clinical applications.
Zukünftige Richtungen
There are several future directions for research on EBDB. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and neurodegenerative diseases. Further research is needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of selective and potent SSDRIs based on the structure of EBDB may lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of EBDB involves the reaction of 1-benzyl-4-piperidone with 3,4-methylenedioxyphenyl-2-nitropropene followed by reduction with sodium borohydride. The resulting product is EBDB, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
EBDB has been investigated for its potential therapeutic applications in the treatment of various medical conditions. Studies have shown that EBDB has an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. EBDB has been suggested to have antidepressant, anxiolytic, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-4-18(5-3-1)15-23-12-9-19(10-13-23)22-11-8-17-6-7-20-21(14-17)25-16-24-20/h1-7,14,19,22H,8-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOXKYQXQKNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzylpiperidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.